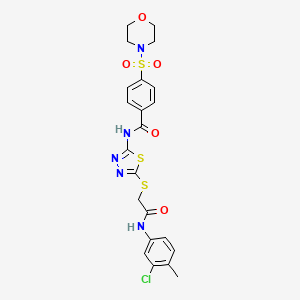
N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiazole-4-carboxamide” is a chemical compound with the molecular formula C13H10N4OS2 and a molecular weight of 302.37. It is a derivative of thiazole, a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides was achieved via a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a thiazole ring, a pyrazine ring, and a thiophene ring. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available in the retrieved data, thiazole derivatives are known to undergo a variety of chemical reactions. For example, the C-5 atom can undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .Wissenschaftliche Forschungsanwendungen
Photosynthetic Electron Transport Inhibition
Pyrazole derivatives, including those structurally similar to N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiazole-4-carboxamide, have been evaluated for their ability to inhibit photosynthetic electron transport. This property is significant for the development of new herbicides. Compounds with this structural motif have shown inhibitory properties comparable to commercial herbicides, suggesting potential agricultural applications (Vicentini et al., 2005).
Fungicidal Activity
The compound penthiopyrad, which shares a similar pyrazole-carboxamide structure, has shown remarkable activity against a wide range of fungal diseases affecting fruits, vegetables, and turf. This includes diseases caused by Basidiomycetes, Ascomycetes, and Deuteromycetes pathogens, highlighting the compound's broad-spectrum fungicidal properties and potential for agricultural applications (Yanase et al., 2013).
Antimicrobial and Antifungal Properties
Compounds bearing the pyrazole moiety have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. These studies have shown that such compounds can exhibit significant zones of inhibition against various microorganisms, indicating potential applications in developing new antimicrobial agents (Harikrishna et al., 2015).
Antitumor Activity
A series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety has been synthesized and evaluated for their anti-tumor activities against hepatocellular carcinoma cell lines. Some of these compounds have shown promising activities, suggesting potential therapeutic applications in cancer treatment (Gomha et al., 2016).
Antimycobacterial Activity
Studies on pyridines and pyrazines substituted with various isosteres have shown activity against Mycobacterium tuberculosis. This includes compounds that act as carboxylic acid isosteres, highlighting potential applications in treating tuberculosis (Gezginci et al., 1998).
Wirkmechanismus
Target of Action
Similar compounds with a thiazole core have been reported to exhibit diverse biological activities, including antimicrobial, analgesic, anti-inflammatory, antiviral, and antitumor effects .
Mode of Action
For instance, some thiazole derivatives have been found to form hydrogen bonds with key amino acids in their target proteins .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, antiviral, and antitumor effects .
Eigenschaften
IUPAC Name |
N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS2/c18-13(11-7-20-8-17-11)16-5-10-12(15-3-2-14-10)9-1-4-19-6-9/h1-4,6-8H,5H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYKBUPYYBXXAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NC=CN=C2CNC(=O)C3=CSC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(naphtho[2,1-d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2746135.png)
![1-{2-Chloro-4-[(prop-2-yn-1-yl)amino]phenyl}ethan-1-one](/img/structure/B2746137.png)
![1-((4-methoxyphenyl)amino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione](/img/structure/B2746138.png)

![1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-3-amine](/img/no-structure.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]propanamide](/img/structure/B2746146.png)
![3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one](/img/structure/B2746148.png)
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methyl-1,2,5-oxadiazole](/img/structure/B2746149.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2746154.png)
